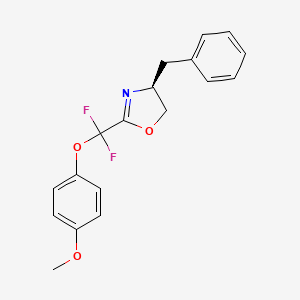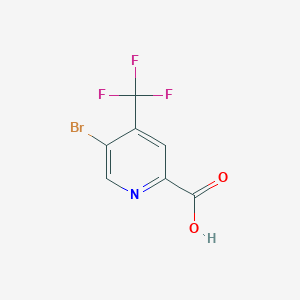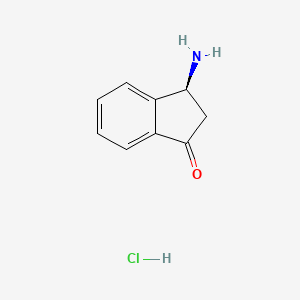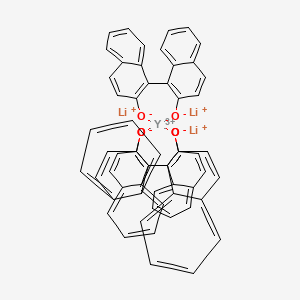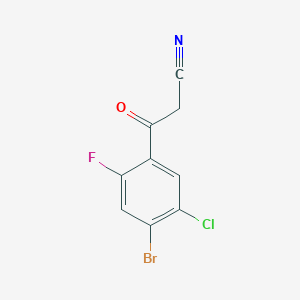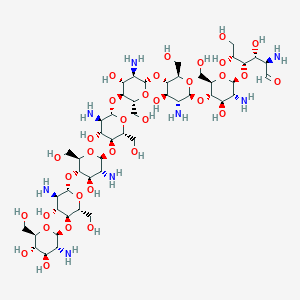
Chitooctaose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chitooctaose is a polysaccharide composed of eight glucosamine units linked by β-1,4-glycosidic bonds. It is derived from chitin, a natural polymer found in the exoskeletons of crustaceans and insects, as well as in the cell walls of fungi. This compound is known for its excellent solubility in water and its stability, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chitooctaose can be synthesized through the partial hydrolysis of chitin using specific enzymes such as chitinase. The process involves breaking down chitin into smaller oligomers, including this compound. The reaction conditions typically include a controlled pH and temperature to optimize enzyme activity and yield.
Industrial Production Methods: Industrial production of this compound often involves the extraction of chitin from marine sources like shrimp and crab shells. The extracted chitin is then subjected to enzymatic hydrolysis to produce this compound. This method is preferred due to its efficiency and the availability of raw materials.
Analyse Des Réactions Chimiques
Types of Reactions: Chitooctaose undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups on this compound, altering its properties and making it suitable for specific uses.
Substitution: Substitution reactions involve replacing one or more hydrogen atoms in this compound with other atoms or groups, creating derivatives with unique characteristics.
Common Reagents and Conditions:
- **Reduction
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate. The reactions are typically carried out under mild conditions to prevent degradation of the polysaccharide.
Propriétés
Formule moléculaire |
C48H90N8O33 |
|---|---|
Poids moléculaire |
1307.3 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal |
InChI |
InChI=1S/C48H90N8O33/c49-10(1-57)26(67)35(11(66)2-58)83-43-20(51)29(70)37(13(4-60)77-43)85-45-22(53)31(72)39(15(6-62)79-45)87-47-24(55)33(74)41(17(8-64)81-47)89-48-25(56)34(75)40(18(9-65)82-48)88-46-23(54)32(73)38(16(7-63)80-46)86-44-21(52)30(71)36(14(5-61)78-44)84-42-19(50)28(69)27(68)12(3-59)76-42/h1,10-48,58-75H,2-9,49-56H2/t10-,11+,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42-,43-,44-,45-,46-,47-,48-/m0/s1 |
Clé InChI |
ODMYLKPLUVTIMM-CTDGWFTOSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)N)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)N)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)N)O[C@@H]7[C@H](O[C@H]([C@@H]([C@H]7O)N)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)CO)CO)CO)CO)CO)N)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)N)OC5C(OC(C(C5O)N)OC6C(OC(C(C6O)N)OC7C(OC(C(C7O)N)OC(C(CO)O)C(C(C=O)N)O)CO)CO)CO)CO)CO)CO)N)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


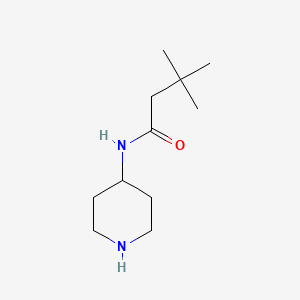
![1-(3-(4-Methoxyphenethyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-1(2H)-yl)propan-2-ol](/img/structure/B12847608.png)
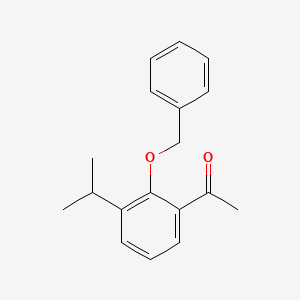
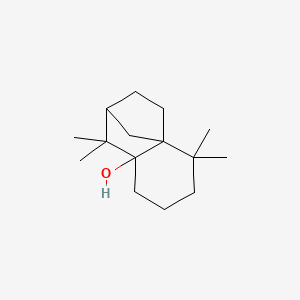
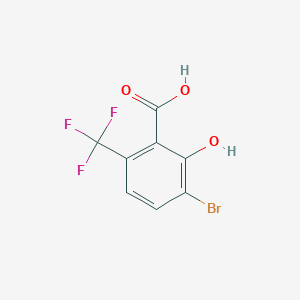

![5-[3-(4-Methoxy-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12847674.png)
